Methyl 5-iodo-6-(trifluoromethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-iodo-6-(trifluoromethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of an iodine atom at the 5-position and a trifluoromethyl group at the 6-position on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodo-6-(trifluoromethyl)nicotinate typically involves the iodination of a precursor compound, such as Methyl 6-(trifluoromethyl)nicotinate
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity of the final product. The process may include steps such as purification and crystallization to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-6-(trifluoromethyl)nicotinate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom or modification of other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 5-iodo-6-(trifluoromethyl)nicotinate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving the modification of biological molecules or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of other compounds.
Mechanism of Action
The mechanism of action of Methyl 5-iodo-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-6-(trifluoromethyl)nicotinate
- Methyl 6-chloro-5-(trifluoromethyl)nicotinate
- Methyl 2-chloro-5-(trifluoromethyl)nicotinate
Uniqueness
Methyl 5-iodo-6-(trifluoromethyl)nicotinate is unique due to the presence of both an iodine atom and a trifluoromethyl group on the nicotinate ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H5F3INO2 |
---|---|
Molecular Weight |
331.03 g/mol |
IUPAC Name |
methyl 5-iodo-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H5F3INO2/c1-15-7(14)4-2-5(12)6(13-3-4)8(9,10)11/h2-3H,1H3 |
InChI Key |
AFZYIRTZPRRKHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.